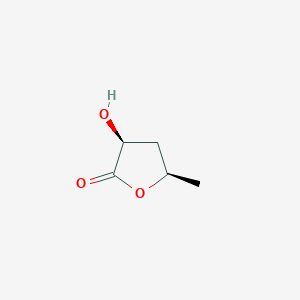

cis-2-Hydroxy-4-pentanolide

Description

Structure

3D Structure

Properties

CAS No. |

34644-78-5 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(3S,5R)-3-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |

InChI Key |

XHMUCGPKDKCFHL-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)O1)O |

Canonical SMILES |

CC1CC(C(=O)O1)O |

Origin of Product |

United States |

Synthetic Methodologies for Cis 2 Hydroxy 4 Pentanolide and Analogous Structures

Strategies for Total Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. In the context of 2-hydroxy-4-pentanolide, this involves controlling the formation of the cis diastereomer over the trans isomer. One effective strategy involves the diastereoselective reduction of a γ-keto ester intermediate. For example, the reduction of a 2-oxo-4-pentanolide precursor can be influenced by the choice of reducing agent and reaction conditions to favor the formation of the cis-hydroxy group.

Another powerful approach is the stereoselective intramolecular lactonization of a dihydroxy acid precursor. The stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. For instance, the synthesis of all four isomers of the closely related 3-hydroxy-4-methyl-γ-butyrolactone has been achieved through stereoselective intramolecular lactonization, demonstrating the feasibility of controlling the cis and trans configurations.

Furthermore, diastereodivergent synthesis has emerged as a sophisticated strategy to access all possible stereoisomers of a target molecule. Through the careful selection of catalysts and chiral sources, it is possible to selectively generate either the cis or trans diastereomers of α,β-disubstituted γ-butyrolactones from the same set of starting materials. researchgate.net This approach often involves cooperative catalysis, where two different catalysts work in concert to control the stereochemical outcome.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is crucial for pharmaceutical applications, where different enantiomers can have vastly different biological activities. A common strategy for the enantioselective synthesis of hydroxy lactones is the use of chiral auxiliaries or catalysts. For example, a unified enantioselective synthesis of 5-phenylmorphans and cis-octahydroisoquinolines has been developed that relies on an enantioselective conjugate addition as a key step to establish the initial stereocenter. nih.gov

Chemoenzymatic methods offer a powerful alternative for achieving high enantioselectivity. mdpi.com Lipases, for instance, can be used for the kinetic resolution of racemic mixtures of hydroxy lactones or their precursors. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the two enantiomers. This method has been successfully applied to the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com

Another approach involves the use of chiral starting materials from the "chiral pool." For instance, the stereoselective synthesis of various 2,4-disubstituted butyrolactones can be achieved starting from the readily available Wynberg lactone. documentsdelivered.com The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of suitable starting materials and reactions for fragment coupling.

Key Reactions in Lactone Ring Construction

The formation of the γ-lactone ring is a critical step in the synthesis of cis-2-hydroxy-4-pentanolide. Several key reactions are employed to construct this heterocyclic core, with a focus on controlling the stereochemistry of the substituents.

Oxylactonization, the formation of a lactone from an unsaturated carboxylic acid, is a widely used method for constructing γ-lactone rings. Halolactonization, a specific type of oxylactonization, involves the treatment of an unsaturated acid with a halogen source (e.g., iodine or bromine) and a base. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the carboxylate to form the lactone. The stereochemistry of the substituents on the double bond can influence the stereochemical outcome of the cyclization. For example, the iodolactonization of 4-pentenoic acid is a classic example of this type of reaction. researchgate.net

The stereoselectivity of halolactonization can be controlled to produce either the cis or trans isomer. For instance, in the synthesis of 4,5-disubstituted-2(3H)-furanones, the choice of reaction conditions can dictate the stereochemical outcome. Thermodynamically controlled iodolactonization tends to favor the more stable trans isomer, while kinetically controlled conditions can lead to the formation of the cis isomer. orgsyn.org

Biocatalytic oxidative lactonization of diols represents another powerful method for forming hydroxy lactones. nih.gov Alcohol dehydrogenases can catalyze the oxidation of a diol to a hydroxy aldehyde, which then cyclizes to a lactol. A second oxidation step, also catalyzed by the enzyme, converts the lactol to the final lactone. This method can be highly enantioselective, providing access to optically pure hydroxy lactones.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of chiral lactones. In a typical aldol reaction, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org This product can then undergo cyclization to form a lactone.

For the synthesis of structures like this compound, a crossed aldol reaction between an acetaldehyde (B116499) enolate and a glyoxylic acid derivative could be envisioned. researchgate.netthieme-connect.de The stereochemical outcome of the aldol reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control. Diastereoselective aldol reactions are particularly useful for establishing the relative stereochemistry of the hydroxyl and alkyl groups in the lactone precursor.

For example, the synthesis of pentasubstituted γ-butyrolactones with three contiguous stereocenters has been achieved with high diastereoselectivity using a double Reformatsky reaction, which is mechanistically related to the aldol reaction. nih.gov Furthermore, asymmetric vinylogous aldol reactions of furanones have been developed to produce γ-substituted butenolides, which can be further elaborated into saturated lactones. acs.org

The following table provides representative data for the synthesis of γ-butyrolactone derivatives, illustrating the yields and stereoselectivities that can be achieved using modern synthetic methods.

| Entry | Reactants | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| 1 | Allylic chloride, Aldehyde | NHC/Ir catalyst | α,β-disubstituted γ-butyrolactone | 85 | >20:1 | 98 |

| 2 | γ,δ-unsaturated ester | m-CPBA | trans-β-aryl-δ-hydroxy-γ-lactone | 75 | N/A | 97 |

| 3 | Wynberg lactone derivative | Grignard reagent | cis-2,4-disubstituted butyrolactone | 68 | >95:5 | >99 |

| 4 | 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃ (kinetic) | cis-5-iodomethyl-4-phenyl-γ-butyrolactone | 55 | 15:1 | N/A |

Data is representative of syntheses of analogous structures and is intended for illustrative purposes.

Intramolecular Cyclization Reactions (e.g., Prins Cyclization)

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including lactones. The Prins cyclization, traditionally an acid-catalyzed reaction between an alkene and a carbonyl compound, has been adapted for the synthesis of substituted tetrahydropyrans and can be conceptually extended to the formation of lactone precursors. researchgate.netnih.gov The key step involves the formation of a carbon-carbon bond and a carbon-oxygen bond, often with a high degree of stereocontrol.

The strategic application of a Prins-type cyclization can establish the relative stereochemistry of substituents on a heterocyclic ring. nih.gov For the synthesis of γ-lactones, a homoallylic alcohol can react with an aldehyde in the presence of an acid catalyst to form a multisubstituted tetrahydropyran. researchgate.net Subsequent oxidative cleavage can then yield the desired lactone. The stereochemical outcome of the Prins cyclization is highly dependent on the reaction conditions and the nature of the substrates and catalyst, allowing for the selective synthesis of specific diastereomers. nih.govnih.gov For instance, the synthesis of spirocyclic oxindole (B195798) pyrans has been achieved with high stereoselectivity using this methodology. nih.gov

While direct synthesis of this compound via a standard Prins cyclization is not commonly reported, the principles of the reaction are applied in related strategies. For example, an oxonium-Prins cyclization can be used to form 2,3-disubstituted tetrahydrofurans, which are structurally related to γ-lactones, with good stereocontrol. imperial.ac.uk

Ring-Closing Metathesis (RCM) in Stereoselective Lactone Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide range of cyclic compounds, including unsaturated lactones of various ring sizes. nih.govorganic-chemistry.orgmedwinpublishers.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethene. organic-chemistry.orgorganic-chemistry.org

The application of RCM to the synthesis of γ-lactones often starts with an acyclic precursor containing both an ester and two terminal alkene functionalities. nih.gov The stereocenters can be introduced into the acyclic precursor prior to cyclization, and the RCM reaction then proceeds to form the lactone ring without affecting these stereocenters. The stereoselectivity of the resulting double bond (E/Z) within the lactone ring can be influenced by the catalyst and the ring strain of the product. organic-chemistry.orgnih.gov

Several generations of Grubbs' catalysts have been developed, each with its own reactivity profile and functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.govrsc.org The first-generation Grubbs' catalyst has proven effective for the synthesis of α,β-unsaturated 4,5-disubstituted γ-lactones. organic-chemistry.org In some cases, the presence of additives like titanium isopropoxide can influence the reaction rate. nih.gov RCM has been successfully employed in the synthesis of various natural products containing lactone moieties. medwinpublishers.comnih.gov Furthermore, RCM can be part of a tandem reaction sequence, for instance, a transvinylation/RCM cascade, to produce endocyclic enol lactones from unsaturated carboxylic acids in a one-pot procedure. acs.org

Table 1: Comparison of Catalysts in Ring-Closing Metathesis for Lactone Synthesis

| Catalyst | Substrate Type | Product | Key Features |

|---|---|---|---|

| First-Generation Grubbs' Catalyst | Methallyl acrylates | 4-Methyl-5-alkyl-2(5H)-furanones | Effective for electron-deficient systems. organic-chemistry.org |

| Second-Generation Grubbs' Catalyst | Diene precursors with ester functionality | Unsaturated macrocyclic lactones | Higher activity and broader substrate scope. nih.govrsc.org |

| Tungsten-based Alkylidene | Diene precursors | Z-macrocyclic alkenes | High Z-selectivity. nih.gov |

Catalytic and Biocatalytic Synthesis Routes

Catalytic methods, including organocatalysis, metal catalysis, and biocatalysis, offer highly efficient and stereoselective pathways to chiral lactones. These approaches often provide access to enantiomerically pure compounds that are difficult to obtain through classical methods.

Organocatalytic Methods in Lactone Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. nih.govresearchgate.net Proline and its derivatives are among the most widely used organocatalysts, often employed in aldol and Michael reactions to create stereocenters with high enantioselectivity. researchgate.netnih.govwikipedia.orglongdom.orglibretexts.org

For the synthesis of hydroxylated lactones, an organocatalytic aldol reaction can be a key step to introduce the necessary stereochemistry. For example, a proline-catalyzed aldehyde-aldehyde aldol reaction can be the sole source of chirality in the synthesis of lactone precursors like prelactone B. researchgate.net The reaction typically proceeds through an enamine intermediate, and the transition state geometry, influenced by the chiral catalyst, dictates the stereochemical outcome. wikipedia.org

Thiourea-based organocatalysts are another important class of catalysts that operate through hydrogen bonding to activate substrates. rsc.orgwikipedia.orgnih.govnih.gov These catalysts can be used in various reactions, including Michael additions and aldol reactions, to afford products with high enantiomeric excess. nih.govnih.gov The bifunctional nature of some thiourea (B124793) catalysts, containing both a hydrogen-bond donor and a basic site, allows for the activation of both the nucleophile and the electrophile.

Table 2: Examples of Organocatalytic Reactions in Lactone Synthesis

| Catalyst | Reaction Type | Substrates | Product Feature |

|---|---|---|---|

| L-Proline | Aldol Reaction | Aldehydes | High enantioselectivity for aldol adducts. researchgate.netnih.gov |

| Thiourea derivatives | Michael Addition | Enones and malonates | Highly functionalized cyclic products. nih.gov |

| Imidazolidinone (MacMillan's catalyst) | Epoxidation | Aldehydes | Enantioselective formation of terminal epoxides. nih.govresearchgate.net |

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a powerful platform for the asymmetric synthesis of chiral molecules. For the synthesis of hydroxylated lactones, asymmetric hydrogenation of keto-lactones or keto-acids is a particularly effective strategy. dicp.ac.cnresearchgate.net

Ruthenium complexes, especially those containing chiral ligands like BINAP, are highly effective catalysts for the asymmetric hydrogenation of ketones and keto-esters. dicp.ac.cnresearchgate.netacs.org The asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones using a ruthenium catalyst can deliver cis-β-substituted α-hydroxybutyrolactone derivatives with excellent yields, enantioselectivities, and diastereoselectivities. dicp.ac.cn This reaction can proceed through a dynamic kinetic resolution, allowing for the formation of two consecutive stereogenic centers in a single step. dicp.ac.cn

Palladium-catalyzed asymmetric hydrogenation has also been developed for the synthesis of chiral γ-valerolactones from levulinic acid. researchgate.net More recently, palladium-catalyzed asymmetric hydrogenation of lactones has been achieved under base-free conditions through dynamic kinetic resolution and kinetic resolution, showing high enantioselectivity and broad functional group tolerance. nih.govrsc.org

Biocatalytic and Enzymatic Approaches (e.g., Aldolases, Ketoreductases, Lipases)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov This approach is increasingly used for the synthesis of chiral compounds, including hydroxylated lactones.

Ketoreductases (KREDs) , also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols. frontiersin.orgnih.govresearchgate.netrsc.org They are particularly useful for the synthesis of chiral hydroxy-lactones from the corresponding keto-lactones. bohrium.comnih.gov The reductive cyclization of γ- or δ-ketoesters, catalyzed by KREDs, leads to the formation of γ- and δ-hydroxy-esters, which spontaneously cyclize to the corresponding lactones. nih.gov By selecting the appropriate KRED, either enantiomer of the desired hydroxy-lactone can be obtained with high enantiomeric excess. researchgate.net Engineered ketoreductases have been developed to accommodate bulky substrates and provide access to a wider range of chiral lactones. bohrium.com

Lipases are another class of versatile enzymes in organic synthesis. They are commonly used for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.comresearchgate.netgoogle.com In the context of this compound synthesis, a lipase (B570770) could be used to resolve a racemic mixture of the target molecule or a precursor. mdpi.com For example, lipase B from Candida antarctica is highly efficient in the kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones via transesterification. mdpi.com This method allows for the separation of enantiomers, providing access to optically pure lactones. mdpi.compolimi.it

Aldolases catalyze stereoselective aldol reactions, forming carbon-carbon bonds with control over the newly generated stereocenters. While their direct application to the synthesis of this compound is less common, they represent a potential biocatalytic route to chiral diol precursors that can be subsequently cyclized to form the lactone.

Table 3: Biocatalytic Approaches to Chiral Hydroxy-Lactones

| Enzyme Class | Reaction Type | Substrate Example | Product Feature |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction | γ-ketoesters | Enantiomerically pure γ-lactones. nih.gov |

| Lipases | Kinetic resolution | Racemic hydroxy-lactones | Separation of enantiomers. mdpi.com |

| Aldolases | Aldol reaction | Aldehydes and ketones | Stereoselective C-C bond formation. |

Synthesis from Chiral Pool Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates and amino acids are common chiral pool precursors for the synthesis of complex chiral molecules, including lactones. researchgate.netnih.govresearchgate.net

Carbohydrates, with their abundance of stereocenters, are excellent starting materials for the synthesis of highly functionalized chiral molecules. researchgate.netnih.govresearchgate.netmdpi.com Various lactones, including γ- and δ-lactones, can be synthesized from carbohydrate precursors. researchgate.netnih.govacs.org For example, D-glucose can be converted to D-glucono-1,5-lactone through oxidation. researchgate.net More complex, bicyclic carbohydrate-based lactones have also been synthesized. researchgate.net The synthesis of γ-valerolactone, a related γ-lactone, from carbohydrates has been extensively studied. nih.gov

Amino acids, such as glutamic acid, are also valuable chiral pool precursors. The defined stereochemistry of the α-carbon can be used to control the stereochemistry of the final product. While specific examples for the synthesis of this compound from these precursors are not detailed in the provided context, the general principles of chiral pool synthesis are well-established and represent a viable approach.

Derivatization of Carbohydrates (e.g., L-Arabinose)

Carbohydrates represent a rich source of chiral building blocks for asymmetric synthesis. Their inherent stereochemistry can be effectively transferred to target molecules, including complex lactones. L-arabinose, a naturally occurring pentose, serves as a versatile starting material for the synthesis of various chiral compounds.

While a direct synthesis of this compound from L-arabinose is not extensively documented in readily available literature, the synthesis of analogous substituted γ-butyrolactones from this carbohydrate has been successfully demonstrated, establishing a proof-of-concept for this synthetic strategy. For instance, the stereoselective synthesis of (2S,3S)-2-benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone has been achieved from L-(+)-arabinose. nih.gov This transformation highlights the utility of L-arabinose in constructing highly functionalized and stereochemically defined γ-lactone cores.

The general synthetic approach involves several key steps:

Protection of Functional Groups: The hydroxyl and carbonyl groups of the starting carbohydrate are selectively protected to allow for regioselective modifications.

Carbon Chain Extension/Modification: The carbon skeleton of the sugar is modified to introduce the necessary substituents for the target lactone. This can involve reactions such as Grignard additions or Wittig reactions.

Oxidation and Lactonization: A key step is the oxidation of a primary alcohol to a carboxylic acid, followed by intramolecular cyclization (lactonization) to form the γ-lactone ring. The stereochemistry of the hydroxyl groups on the sugar backbone directs the stereochemical outcome of the final product.

Deprotection: Finally, the protecting groups are removed to yield the desired polyhydroxylated lactone.

The following table summarizes a representative transformation of a carbohydrate-derived intermediate to a substituted γ-lactone, illustrating the general principles of this synthetic methodology.

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| L-(+)-Arabinose derivative | 1. Ozonolysis; 2. NaBH4; 3. Benzylation; 4. Hydrolysis; 5. Oxidation (PCC); 6. Grignard Reaction (benzylmagnesium chloride); 7. Oxidation (Jones); 8. Lactonization | (2S,3S)-2-benzyl-2-hydroxy-3-(3,4-methylenedioxybenzyl)-γ-butyrolactone | Not specified in abstract | nih.gov |

Exploitation of Other Chiral Precursors (e.g., Tartaric Acid Derivatives)

Tartaric acid, a C4-dicarboxylic acid with two chiral centers, is an inexpensive and readily available chiral synthon that has been extensively used in the synthesis of a diverse range of bioactive molecules, including γ-lactones. nih.gov Its C2-symmetric nature provides a powerful tool for controlling stereochemistry in asymmetric synthesis.

The synthesis of γ-lactones from tartaric acid typically involves the modification of one or both of its carboxylic acid functionalities and the stereoselective manipulation of its hydroxyl groups. A common strategy involves the conversion of tartaric acid into a cyclic acetal (B89532) or ketal to protect the diol system, followed by the transformation of the carboxyl groups.

Key synthetic transformations in the conversion of tartaric acid to chiral γ-lactones include:

Diesterification and Reduction: The carboxylic acid groups are often converted to esters, and one of the ester groups is selectively reduced to a primary alcohol.

Activation and Displacement: The hydroxyl groups can be activated (e.g., as tosylates or mesylates) and then displaced with nucleophiles to introduce new substituents with inversion of stereochemistry.

Lactonization: Intramolecular cyclization of a γ-hydroxy carboxylic acid or its ester derivative, often under acidic or basic conditions, leads to the formation of the γ-lactone ring.

A review of the literature showcases numerous examples of the successful application of tartaric acid in the synthesis of complex, biologically active γ-lactones. nih.gov For example, the synthesis of (+)-muricatacin, a cytotoxic γ-lactone, commences from diethyl-L-tartrate. nih.gov

The following table presents a selection of γ-lactone syntheses starting from tartaric acid derivatives, demonstrating the versatility of this chiral precursor.

| Starting Material | Key Transformation | Product | Application | Reference |

| Diethyl-L-tartrate | Multi-step synthesis involving epoxide opening and lactonization | (+)-Muricatacin | Cytotoxic agent | nih.gov |

| L-Tartaric acid | Coupling with an amine followed by N-acyliminium ion cyclization | Furo[3',2':2,3]pyrrolo[2,1-a]isoquinoline core | Intermediate for Erythrina alkaloids | nih.gov |

| Tartrate-derived silylketene acetate | Lewis acid-catalyzed aldol condensation and subsequent conversion | (-)-Cinatrin C1 and (-)-Cinatrin C3 | Not specified | nih.gov |

While a specific, detailed synthesis of this compound from tartaric acid is not prominently featured in the reviewed literature, the established methodologies for constructing chiral γ-lactones from this precursor provide a clear and viable blueprint for its potential synthesis. The key would be the introduction of a methyl group at the C4 position, which could be achieved through various standard organic transformations.

Chemical Transformations and Derivatization Studies of Cis 2 Hydroxy 4 Pentanolide

Chemical Reactivity of the Lactone Moiety

The γ-lactone is an ester within a five-membered ring, and its reactivity is characteristic of such structures, primarily involving nucleophilic acyl substitution that leads to ring-opening.

The lactone ring is susceptible to nucleophilic attack by amines, a process known as aminolysis. This reaction results in the cleavage of the endocyclic ester bond to form a new amide bond, yielding a linear γ-hydroxy amide derivative. The reaction typically proceeds under mild conditions and is driven by the nucleophilicity of the amine. The stereochemistry at the C4 position, bearing the methyl group and the newly formed hydroxyethyl (B10761427) chain, is retained during this transformation. While this reaction is a standard transformation for lactones, studies on analogous structures have shown that the lactone can also be susceptible to simple hydrolysis, particularly when sterically hindered amines are used in the presence of a base. researchgate.net

| Reactant | Reagent/Conditions | Product | Product Name |

| cis-2-Hydroxy-4-pentanolide | Primary Amine (R-NH₂) | (4R)-N-alkyl-2,4-dihydroxy-pentanamide | |

| This compound | Secondary Amine (R₂NH) | (4R)-N,N-dialkyl-2,4-dihydroxy-pentanamide |

The ester functional group within the lactone can be selectively reduced using various hydride reagents. The choice of reagent dictates the final product. imperial.ac.uk

Reduction to Diols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the lactone to the corresponding diol. imperial.ac.ukfiveable.me This transformation involves the complete reduction of the carbonyl group to a methylene (B1212753) group, resulting in the formation of 1,2,4-pentanetriol.

Partial Reduction to Lactols: To achieve partial reduction, a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal). imperial.ac.ukfiveable.me This intermediate exists in equilibrium with its open-chain tautomer, a 4,5-dihydroxypentanal.

The lactone moiety is generally at a high oxidation state and is resistant to further oxidation under standard conditions. Most oxidative efforts would target the more susceptible secondary hydroxyl group.

| Transformation | Reagent/Conditions | Product | Product Name |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Pentane-1,2,4-triol | |

| Partial Reduction | DIBAL-H, -78 °C | 5-Methyltetrahydrofuran-2,4-diol (Lactol) |

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group at the C2 position is a versatile handle for a wide array of functional group interconversions. ub.eduorganic-chemistry.org These transformations leave the lactone ring intact, providing a pathway to a variety of C2-substituted derivatives.

Oxidation: The secondary alcohol can be readily oxidized to a ketone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. This yields the corresponding 2-keto-4-pentanolide.

Esterification: Standard esterification protocols, such as reaction with an acyl chloride or carboxylic acid under Fischer esterification conditions, can convert the hydroxyl group into an ester.

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.edu This activated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., halides, azides) with inversion of stereochemistry (Sₙ2 reaction).

| Transformation | Reagent/Conditions | Product | Product Name |

| Oxidation | Pyridinium Chlorochromate (PCC) | 4-Methyldihydrofuran-2,4(3H)-dione | |

| Esterification | Acetyl Chloride, Pyridine | (4R)-4-Methyl-5-oxotetrahydrofuran-2-yl acetate | |

| Tosylation | Tosyl Chloride (TsCl), Pyridine | (4R)-4-Methyl-5-oxotetrahydrofuran-2-yl 4-methylbenzenesulfonate |

Stereochemical Modifications and Epimerization Studies

Modifying the stereochemistry of this compound can be explored through targeted reactions at its stereocenters (C2 and C4). While specific epimerization studies on this molecule are not widely documented, established chemical principles allow for plausible synthetic strategies.

Epimerization at C2: The stereocenter bearing the hydroxyl group (C2) can be inverted through a two-step oxidation-reduction sequence. First, oxidation of the cis-alcohol to the planar ketone (as described in 3.2) removes the C2 stereocenter. Subsequent stereoselective reduction of the ketone, for example with a bulky reducing agent that favors attack from the opposite face, could yield the trans-2-hydroxy-4-pentanolide.

Epimerization at C4: Epimerization at the C4 position is more challenging due to it being a quaternary center within the ring structure. A potential, though likely low-yielding, pathway could involve a base-catalyzed ring-opening to form a carboxylate intermediate. Under equilibrium conditions, protonation and subsequent ring-closing (lactonization) could potentially lead to a mixture of cis and trans diastereomers.

Synthesis of Structural Analogs and Isomers

The reactions described provide clear pathways for the synthesis of a wide range of structural analogs and isomers.

Acyclic Analogs: Ring-opening reactions, particularly aminolysis (3.1.1), directly lead to acyclic analogs where the core lactone structure is replaced by a linear carbon chain containing amide and hydroxyl functionalities.

Derivatization at C2: Functional group interconversions at the hydroxyl moiety (3.2) produce a library of analogs where the C2-hydroxyl is replaced by other groups (e.g., ketone, esters, azides, halides), while retaining the core lactone structure.

Diastereomeric Isomers: The synthesis of the trans isomer can be achieved via the epimerization strategy outlined in section 3.3, providing access to the diastereomeric form of the parent molecule.

Analogs from Reduced Products: The diol product obtained from the complete reduction of the lactone (3.1.2) serves as a versatile precursor for further derivatization. For instance, selective protection of the primary alcohol followed by modification of the two secondary alcohols can lead to a variety of complex polyol derivatives.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy reveals information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. In cis-2-Hydroxy-4-pentanolide, each proton has a distinct chemical shift and splitting pattern due to its unique electronic environment and proximity to neighboring protons.

The expected chemical shifts for the protons in this compound are based on the analysis of similar substituted γ-lactone structures. The proton on the carbon bearing the hydroxyl group (H-2) is expected to appear downfield due to the deshielding effect of the adjacent oxygen atom. The proton at the chiral center bearing the methyl group (H-4) would also have a characteristic shift, influenced by the lactone ring and the alkyl substituent. The methylene (B1212753) protons (H-3) are diastereotopic and would therefore be expected to have different chemical shifts and show complex splitting patterns. The methyl group protons (CH₃) would appear as a doublet, coupling with the adjacent H-4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 4.0 - 4.5 | Doublet of doublets (dd) |

| H-3a | 1.8 - 2.2 | Multiplet (m) |

| H-3b | 2.3 - 2.7 | Multiplet (m) |

| H-4 | 4.2 - 4.7 | Multiplet (m) |

| CH₃ | 1.2 - 1.5 | Doublet (d) |

Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C-1) of the lactone ring is the most deshielded and appears furthest downfield, typically in the 170-180 ppm range. The carbons bonded to oxygen (C-2 and C-4) are also significantly deshielded and appear in the 60-80 ppm range. The methylene carbon (C-3) and the methyl carbon will appear at higher field strengths. The cis-configuration can influence the precise chemical shifts of the ring carbons compared to the trans-isomer due to different steric interactions. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 175 - 180 |

| C-2 (CH-OH) | 65 - 75 |

| C-3 (CH₂) | 30 - 40 |

| C-4 (CH-CH₃) | 70 - 80 |

Note: Data are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-2 with the H-3 protons, the H-3 protons with H-4, and H-4 with the CH₃ protons. This confirms the connectivity of the molecule's proton network. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, providing critical information for stereochemical assignment. libretexts.org To confirm the cis stereochemistry, a NOESY spectrum would be expected to show a cross-peak between H-2 and H-4, indicating that these two protons are on the same face of the five-membered ring. nih.gov The absence of this correlation in the trans-isomer would be a key differentiating factor. The detection of hydroxyl groups can also be facilitated by NOESY experiments, as they show chemical exchange cross-peaks with the residual water signal in the solvent. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two key absorption bands. A strong, sharp absorption band around 1770 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of a five-membered lactone (γ-lactone). libretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch of the lactone would be observable. Raman spectroscopy is particularly useful for studying the carbon backbone, with characteristic peaks for C-C stretching and C-H bending vibrations.

Conformational analysis can also be aided by vibrational spectroscopy, as the exact frequencies of vibrational modes can be sensitive to the molecule's three-dimensional shape.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| C=O (lactone) | Stretching | ~1770 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

For this compound (C₅H₈O₃), the molecular weight is 116.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 116. The fragmentation of lactones is often characterized by neutral losses of water (H₂O) and carbon monoxide (CO). researchgate.netnih.govresearchgate.net Key fragment ions for this compound would likely include:

[M - H₂O]⁺: A peak at m/z = 98, corresponding to the loss of a water molecule from the hydroxyl group.

[M - CO]⁺: A peak at m/z = 88, resulting from the loss of carbon monoxide from the lactone ring.

[M - H₂O - CO]⁺: A peak at m/z = 70, from the sequential loss of water and carbon monoxide.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula, confirming the identity of the compound.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and is essential for determining the absolute configuration of enantiomers.

Optical Rotation: As a chiral molecule, this compound will rotate the plane of plane-polarized light. libretexts.orglibretexts.org This property is known as optical activity and is measured using a polarimeter. libretexts.org The direction and magnitude of this rotation are reported as the specific rotation [α]. One enantiomer will have a positive (dextrorotatory, (+)) specific rotation, while its mirror image will have an equal but opposite (levorotatory, (-)) specific rotation. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, will show no optical rotation. libretexts.org The specific rotation is a characteristic physical property of a chiral compound. libretexts.orglibretexts.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of this differential absorption versus wavelength. The spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry of the chiral centers (at C-2 and C-4) can be determined. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties and spatial arrangement of molecules. For cis-2-Hydroxy-4-pentanolide, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or larger, would be used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Such calculations would elucidate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. Conformational analysis using these methods would identify the most stable arrangements of the five-membered lactone ring and the relative orientations of the hydroxyl and methyl substituents. Studies on similar lactone systems have demonstrated that the five-membered ring is highly flexible. nih.gov

Molecular Modeling of Reaction Pathways and Stereoselectivity

Molecular modeling techniques are essential for exploring the mechanisms of chemical reactions. For this compound, these methods could be used to investigate its formation or subsequent reactions, such as ring-opening, dehydration, or oxidation. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies.

For instance, computational studies on the hydroconversion of γ-valerolactone (GVL), a related compound, have successfully mapped out complex reaction networks involving intermediates like 1,4-pentanediol. mdpi.comhun-ren.hu A similar approach for this compound would involve calculating the energy profiles for different potential pathways. This would help rationalize why certain products are formed preferentially. Furthermore, these models are invaluable for understanding and predicting stereoselectivity, explaining why one stereoisomer is formed over another by comparing the activation energies of the diastereomeric transition states. mdpi.com DFT has been successfully used to elucidate the origin of stereoselectivity in various organic reactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is vital for structure elucidation and verification.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established technique for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. icm.edu.pl These predicted shifts can then be compared with experimental data to confirm the molecular structure and assign specific resonances. rsc.org Machine learning approaches are also emerging to enhance the speed and accuracy of these predictions. bris.ac.uk

IR Frequencies: Theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations identify the energies associated with different vibrational modes, such as the characteristic C=O stretch of the lactone ring and the O-H stretch of the hydroxyl group. The predicted frequencies and intensities help in the interpretation and assignment of experimental IR spectra.

Below is a hypothetical data table illustrating the type of output that would be generated from such calculations for the non-equivalent carbons and selected protons of this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O (C1) | Data not available | - |

| CH-OH (C2) | Data not available | Data not available |

| CH₂ (C3) | Data not available | Data not available |

| CH-CH₃ (C4) | Data not available | Data not available |

| C-O (C5) | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

| OH | - | Data not available |

Note: The table is for illustrative purposes only. Specific calculated values for this compound are not available in the cited literature.

Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule like this compound are governed by its conformational landscape—the collection of all its stable conformers and the energy barriers for interconversion between them.

A thorough conformational analysis would involve a systematic search for all possible low-energy structures. This is often achieved by rotating the key single bonds and exploring the puckering of the lactone ring. For each identified conformer, quantum chemical methods are used to calculate its relative energy and statistical population at a given temperature. Theoretical studies on similar cyclic molecules, such as tetrahydro-2-furoic acid, have successfully mapped complex conformational landscapes with multiple stable forms accessible within a small energy window. nih.gov Such an analysis for this compound would reveal the preferred three-dimensional shapes of the molecule in solution, which is critical for understanding its interactions with other molecules, such as biological receptors or catalysts.

Biosynthetic Pathways and Natural Occurrence Research

Isolation and Characterization from Natural Sources (e.g., Plant Extracts)

A comprehensive review of available scientific data indicates that cis-2-Hydroxy-4-pentanolide has not been isolated or characterized from any plant extracts or other natural sources to date. The focus of phytochemical research has been on a wide array of other lactone structures, including various γ- and δ-lactones, which are known to contribute to the aroma and biological activity of many plants. For instance, studies on the Amazonian tree Sextonia rubra have led to the isolation and characterization of several bioactive γ-lactones, such as rubrynolide and rubrenolide, with their biosynthetic intermediates being localized in specific wood tissues. nih.gov However, none of the characterized compounds correspond to this compound.

Postulated Biosynthetic Routes to Pentanolide Structures

While a specific biosynthetic pathway for this compound is not documented due to its apparent absence in nature, general pathways for the biosynthesis of γ-lactones in plants and microorganisms have been proposed. These pathways often involve the hydroxylation of fatty acids followed by cyclization.

One postulated route begins with the in-chain hydroxylation of saturated fatty acids, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) or unspecific peroxygenases (UPOs). nih.gov This hydroxylation can occur at the γ-position (C-4), leading to a 4-hydroxy fatty acid intermediate. Subsequent intramolecular esterification, or lactonization, of the 4-hydroxy fatty acid yields the corresponding γ-lactone. google.com This process can be influenced by cellular pH, with acidic conditions favoring the lactone form. google.com

Another potential pathway involves the β-oxidation of hydroxy fatty acids. nih.govgoogle.com In this scenario, a longer-chain hydroxy fatty acid can be shortened through successive rounds of β-oxidation until the hydroxyl group is in the appropriate position for lactonization.

In some plants, the biosynthesis of sesquiterpene lactones, a large and diverse group of natural products, starts from farnesyl pyrophosphate (FPP). nih.gov Cyclization of FPP, followed by a series of oxidations and hydroxylations, leads to the formation of a γ-lactone ring, which is a common feature of these compounds. nih.gov While structurally more complex than a simple pentanolide, these pathways illustrate the enzymatic machinery capable of forming γ-lactone rings in nature.

The following table provides a generalized overview of postulated steps in γ-lactone biosynthesis.

| Step | Reaction | Enzyme Class (Example) | Precursor | Intermediate/Product |

| 1 | Fatty Acid Hydroxylation | Cytochrome P450 Monooxygenase (CYP) | Saturated Fatty Acid | 4-Hydroxy Fatty Acid |

| 2 | Lactonization | (Spontaneous or Enzyme-catalyzed) | 4-Hydroxy Fatty Acid | γ-Lactone |

| Alternate Step 1 | β-Oxidation | Acyl-CoA Oxidase | Long-chain Hydroxy Fatty Acid | Short-chain Hydroxy Fatty Acid |

Enzymatic Transformations in Biological Systems

The synthesis of chiral hydroxy-lactones, including structures related to pentanolides, has been extensively explored using enzymatic transformations. These biocatalytic methods offer high stereoselectivity, which is crucial for producing enantiomerically pure compounds.

Three major biocatalytic routes for the synthesis of lactones have been identified:

Baeyer–Villiger oxidations: Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of cyclic ketones to their corresponding lactones. nih.gov

Oxidative lactonizations of diols: Alcohol dehydrogenases (ADHs) can catalyze the double oxidation of 1,4- or 1,5-diols to form lactones. nih.gov

Reductive cyclization of γ- and δ-ketoesters: Carbonyl reductases can reduce the keto group of a γ- or δ-ketoester, leading to a hydroxy ester that subsequently cyclizes to the lactone. nih.govecnu.edu.cn

Lipases are another important class of enzymes used in the synthesis of chiral lactones. They are often employed in the kinetic resolution of racemic mixtures of hydroxy-esters or lactones through transesterification. mdpi.com For example, lipase (B570770) B from Candida antarctica (CAL-B) has been shown to be highly effective in the resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com

The following table summarizes some of the enzymes and their applications in the synthesis of chiral lactones.

| Enzyme Class | Specific Enzyme (Source) | Substrate Type | Product Type |

| Carbonyl Reductase | SmCRV4 | γ/δ-Keto acids | Chiral γ/δ-Lactones |

| Lipase | Lipase B from Candida antarctica (CAL-B) | Racemic δ-Hydroxy-γ-lactones | Enantiomerically enriched Hydroxy-lactones and their esters |

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclohexanone monooxygenase from Acinetobacter sp. | Cyclic ketones | Lactones |

| Alcohol Dehydrogenase (ADH) | ADH from Thermus sp. | Diols | Lactones |

Conceptual Applications in Advanced Organic Synthesis and Biological Chemistry Research

Utility as Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality of cis-2-Hydroxy-4-pentanolide, arising from its stereochemically defined hydroxyl and methyl groups on the lactone ring, makes it an attractive chiral building block for the synthesis of complex molecular architectures. Chiral building blocks are essential in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is critical for biological activity or material properties. The stereocenters in this compound can be exploited to direct the stereochemical outcome of subsequent reactions, thereby enabling the enantioselective synthesis of target molecules.

The lactone moiety and the secondary alcohol in this compound offer two distinct points for chemical modification. The lactone can undergo nucleophilic attack, leading to ring-opening and the introduction of a variety of functional groups. The hydroxyl group can be protected, oxidized, or converted into a leaving group, allowing for further synthetic transformations. This dual functionality, combined with its defined stereochemistry, provides a powerful platform for the construction of a diverse range of complex molecules, including natural products and their analogs.

For instance, the hydroxyl group can be used to introduce new stereocenters via diastereoselective reactions. The lactone ring provides a rigid framework that can influence the facial selectivity of reactions at or near the ring. The strategic manipulation of these functional groups allows for the elongation of the carbon chain and the introduction of various pharmacophores, ultimately leading to the synthesis of novel chiral molecules with potential applications in drug discovery and development.

Table 1: Potential Synthetic Transformations of this compound for the Generation of Complex Chiral Molecules

| Transformation | Reagents and Conditions | Resulting Structure | Potential Application |

| Protection of Hydroxyl Group | TBDMSCl, Imidazole, DMF | Silylated lactone | Intermediate for further functionalization |

| Oxidation of Hydroxyl Group | PCC, DCM | Ketolactone | Precursor for nucleophilic addition |

| Ring-opening with Nucleophiles | R-MgBr, THF | Diol with new carbon-carbon bond | Synthesis of substituted acyclic systems |

| Inversion of Hydroxyl Stereochemistry | Mitsunobu Reaction (DEAD, PPh3, RCOOH) | Trans-lactone | Access to diastereomeric products |

Intermediates for the Preparation of Polyhydroxy Compounds

Polyhydroxy compounds, or polyols, are a class of organic molecules containing multiple hydroxyl groups. They are widespread in nature and exhibit a broad range of biological activities. Furthermore, they serve as important intermediates in the synthesis of various pharmaceuticals and polymers. The structure of this compound makes it a suitable precursor for the synthesis of polyhydroxy compounds.

The primary strategy for converting this compound into a polyol involves the reductive cleavage of the lactone ring. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield a 1,2,4-triol. The stereochemistry of the resulting triol would be dictated by the stereocenters present in the starting lactone.

Further elaboration of the resulting triol can lead to a diverse array of polyhydroxy compounds. For example, the terminal hydroxyl groups can be selectively protected, allowing for the differential functionalization of the remaining hydroxyl group. This approach provides a pathway to polyhydroxylated molecules with specific substitution patterns, which are often challenging to synthesize through other methods. The ability to generate stereochemically defined polyols from a readily accessible chiral precursor is of significant interest in the synthesis of carbohydrates, inositols, and other biologically relevant polyhydroxy compounds.

Table 2: Proposed Synthetic Route to a Polyhydroxy Compound from this compound

| Step | Reaction | Product | Key Feature |

| 1 | Lactone Reduction | 1,2,4-Pentanetriol | Creation of a polyol backbone |

| 2 | Selective Protection | Monoprotected Triol | Differentiation of hydroxyl groups |

| 3 | Functionalization | Derivatized Polyol | Introduction of desired functionality |

| 4 | Deprotection | Final Polyhydroxy Compound | Access to the target molecule |

Potential as Scaffolds for Investigating Biological Pathway Modulation Mechanisms

The development of small molecules that can modulate biological pathways is a cornerstone of chemical biology and drug discovery. The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the design and synthesis of such molecules. A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening.

The cis-relationship of the substituents on the lactone ring of this compound provides a specific three-dimensional orientation for appended functional groups. By systematically varying these groups, it is possible to explore the structure-activity relationship (SAR) of a particular biological target. The hydroxyl group and the carbon backbone of the lactone can be functionalized with a variety of moieties, such as aromatic rings, hydrogen bond donors and acceptors, and charged groups, to probe the binding pocket of a protein or enzyme.

For example, libraries of compounds based on the this compound scaffold could be synthesized and screened for their ability to inhibit a particular enzyme or disrupt a protein-protein interaction. The data obtained from these screens can provide valuable insights into the molecular recognition events that govern a biological pathway. This information can then be used to design more potent and selective modulators. The use of a simple, yet stereochemically complex scaffold like this compound offers a powerful approach to the systematic exploration of chemical space and the discovery of novel probes for investigating and modulating biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.